[(2,4-Difluorophenyl)methyl](3,3-dimethylbutan-2-yl)amine
Description
(2,4-Difluorophenyl)methylamine is a secondary amine featuring a 2,4-difluorophenylmethyl group attached to a branched 3,3-dimethylbutan-2-yl chain. The molecular formula is C₁₃H₁₈F₂N, with a molecular weight of 226.29 g/mol. The compound’s structure combines lipophilic aromatic fluorine substituents with a sterically hindered amine, which may enhance metabolic stability and influence binding interactions in biological systems. Such structural motifs are common in medicinal chemistry, particularly in the design of central nervous system (CNS) agents or enzyme inhibitors where fluorine atoms improve bioavailability and steric bulk modulates target engagement .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-3,3-dimethylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2N/c1-9(13(2,3)4)16-8-10-5-6-11(14)7-12(10)15/h5-7,9,16H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDSPWJMYLYLZBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NCC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2,4-Difluorophenyl)methylamine is a chemical compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a difluorophenyl group attached to a branched amine structure. Its molecular formula is , with a molecular weight of 213.27 g/mol. The structural formula can be represented as follows:
Research indicates that (2,4-Difluorophenyl)methylamine exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial for viral replication, particularly in the context of HIV. Studies have demonstrated that derivatives of this compound can act as effective inhibitors of HIV integrase, an essential enzyme for viral integration into host DNA .
- Antiviral Properties : The compound's structural similarity to known antiviral agents suggests it may possess similar properties. Preliminary data indicate that it could inhibit the replication of certain viruses by interfering with their life cycles .
- Neuroprotective Effects : Some studies have suggested that compounds with similar structures may exhibit neuroprotective properties, potentially providing therapeutic avenues for neurodegenerative diseases .
Therapeutic Applications
The biological activity of (2,4-Difluorophenyl)methylamine has led to its exploration in several therapeutic contexts:
- Antiviral Therapy : Given its inhibitory effects on HIV integrase, this compound may be developed as part of antiretroviral therapy regimens.
- Potential in Cancer Treatment : Some analogs have shown promise in preclinical studies targeting cancer cell lines, suggesting a role in oncology .
Case Study 1: HIV Integrase Inhibition
In a study conducted by researchers at a prominent pharmaceutical company, (2,4-Difluorophenyl)methylamine was evaluated for its ability to inhibit HIV integrase. The results indicated a significant reduction in viral load in treated cell cultures compared to controls. This study highlights the compound's potential as a lead candidate for further development in HIV treatment .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) (2,4-Difluorophenyl)methylamine
- Molecular formula : C₉H₁₁F₂N
- Molecular weight : 171.19 g/mol
- Key differences : The ethylamine chain lacks branching, reducing steric hindrance. This simpler structure likely results in higher solubility but lower metabolic stability compared to the target compound. The absence of a dimethylbutan group may also decrease lipophilicity (logP), impacting membrane permeability .
b) (3-Bromo-4-fluorophenyl)methylamine
- Molecular formula : C₁₂H₁₇BrFN
- Molecular weight : 274.17 g/mol
- Key differences: The bromine substituent at the 3-position on the aromatic ring introduces a heavier atom, increasing molecular weight and polarizability. The 3-methylbutan-2-yl chain is less branched than the target compound’s 3,3-dimethylbutan-2-yl group, slightly reducing steric hindrance .
Variations in the Amine Chain
a) 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine hydrochloride
- Molecular formula : C₁₃H₁₈F₂N·HCl
- Molecular weight : 262.74 g/mol (free base: 226.29 g/mol)
- Key differences : This positional isomer places the amine at the 1-position of the dimethylbutane chain instead of the 2-position. The hydrochloride salt improves aqueous solubility, making it more suitable for pharmaceutical formulations. The altered amine position may affect conformational flexibility and receptor binding .
b) (2,4-Difluorophenyl)methylamine
- Molecular formula : C₁₀H₁₃F₂N
- Molecular weight : 185.22 g/mol
- Key differences : A linear propylamine chain replaces the branched dimethylbutan group. The reduced steric bulk likely accelerates metabolic degradation (e.g., via cytochrome P450 enzymes) compared to the target compound. The lower molecular weight may also decrease plasma protein binding .
Functional Group Additions
a) [3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
- Molecular formula : C₁₄H₁₄F₃N₃
- Molecular weight : 281.28 g/mol
- Key differences : Incorporation of a pyridine ring and trifluoromethyl group introduces additional hydrogen-bonding and electron-withdrawing capabilities. This complexity may enhance target specificity in enzyme inhibition but reduce synthetic accessibility compared to the target compound .
Structural and Property Analysis Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|
| Target Compound | C₁₃H₁₈F₂N | 226.29 | Branched 3,3-dimethylbutan-2-yl chain; high steric hindrance |
| (2,4-Difluorophenyl)methylamine | C₉H₁₁F₂N | 171.19 | Linear ethyl chain; lower logP |
| (2,4-Difluorophenyl)methylamine | C₁₀H₁₃F₂N | 185.22 | Linear propyl chain; intermediate steric bulk |
| 1-(2,4-Difluorophenyl)-3,3-dimethylbutan-1-amine | C₁₃H₁₈F₂N | 226.29 | Positional isomer; hydrochloride salt improves solubility |
| (3-Bromo-4-fluorophenyl)methylamine | C₁₂H₁₇BrFN | 274.17 | Bromine substituent; increased reactivity |
Preparation Methods
General Synthetic Strategy
The preparation of (2,4-Difluorophenyl)methylamine typically involves the following key steps:
- Synthesis of the fluorophenylmethyl intermediate : Introduction of fluorine atoms at the 2 and 4 positions of the phenyl ring, followed by attachment of a methyl group to the phenyl ring to form the (2,4-difluorophenyl)methyl moiety.
- Alkylation or amination with the 3,3-dimethylbutan-2-yl amine moiety : Coupling of the fluorophenylmethyl intermediate with the appropriate amine containing the 3,3-dimethylbutan-2-yl group.
Detailed Experimental Data from Related Syntheses
The following table summarizes key reaction conditions and yields from related fluorophenylmethyl intermediate syntheses, which can be adapted for preparing (2,4-Difluorophenyl)methylamine:
Analytical and Purification Techniques
- Extraction and washing : Organic solvents such as ethyl acetate, toluene, and methyl n-butyl ether are used for extraction and washing of reaction mixtures to remove impurities.
- Drying agents : Magnesium sulfate or sodium sulfate are employed to dry organic layers.
- Chromatography and crystallization : Purification is achieved by trituration, crystallization with solvents such as hexane or heptane, and filtration under inert atmosphere to obtain high-purity products.
Research Findings and Observations
- The use of low temperature (-78 to -20 °C) and inert atmosphere (nitrogen or argon) is critical to prevent side reactions and degradation of fluorinated intermediates.
- The presence of lithium chloride enhances the reactivity and stability of Grignard reagents in THF.
- Methanesulfonic acid in methanol is effective for protonation and deprotection steps without causing defluorination.
- Yields of key intermediates and final products are typically high (>90%) when reaction conditions are carefully controlled.
Summary Table of Preparation Method Features
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,4-Difluorophenyl)methylamine, and how can purity be optimized?
- Methodology :
- Nucleophilic substitution : React 2,4-difluorobenzyl halides with 3,3-dimethylbutan-2-amine under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or GC-MS.
- Chiral synthesis : Use enantiopure 3,3-dimethylbutan-2-amine precursors and chiral catalysts (e.g., palladium complexes) to control stereochemistry .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .
Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?
- Methodology :
- Electron-withdrawing effects : Fluorine atoms at the 2- and 4-positions on the phenyl ring decrease electron density, enhancing electrophilic substitution resistance. This can be quantified via Hammett constants (σ ≈ 0.15–0.26 per F) .
- Steric effects : Use DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict regioselectivity in reactions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Assign peaks using ¹H/¹³C NMR (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~2.5–3.0 ppm for methylene groups adjacent to N).
- Mass spectrometry : Confirm molecular weight via ESI-MS or GC-EI-MS (expected [M+H]⁺ ≈ 255–260 Da).
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and bond angles .
Q. How stable is this compound under standard laboratory storage conditions?
- Methodology :
- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .
Q. What are the safety protocols for handling this compound?
- Methodology :
- Use fume hoods, nitrile gloves, and PPE. Avoid inhalation/contact; wash with soap/water if exposed. Dispose via incineration or approved hazardous waste facilities .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the compound’s electronic structure and reaction pathways?
- Methodology :
- Use hybrid functionals (e.g., B3LYP) with basis sets (6-311++G**) to calculate HOMO/LUMO energies, Fukui indices, and transition states. Validate with experimental UV-Vis or cyclic voltammetry data .
Q. How to resolve contradictions between experimental and computational data for this compound?
- Methodology :
- Benchmarking : Compare DFT results (e.g., bond lengths, dipole moments) with X-ray crystallography. Adjust basis sets or include solvent effects (PCM model) to improve accuracy.
- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) and refine computational parameters iteratively .
Q. What strategies enable asymmetric synthesis of stereoisomers of this compound?
- Methodology :
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts in alkylation steps.
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts (e.g., Ru complexes) to bias enantiomer formation .
Q. How can effective core potentials (ECPs) improve computational modeling of heavy-atom interactions?
- Methodology :
- Apply ECPs (e.g., LANL2DZ for F and N) to reduce computational cost while retaining accuracy for relativistic effects. Compare with all-electron basis sets (def2-TZVP) to validate .
Q. What are the design principles for derivatives with enhanced bioactivity or solubility?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
